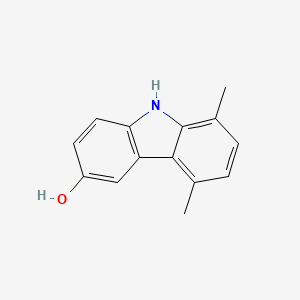

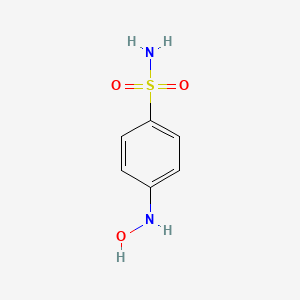

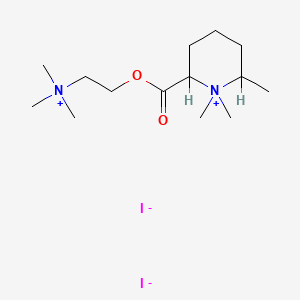

5,8-二甲基-9h-咔唑-3-醇

描述

“5,8-Dimethyl-9h-carbazol-3-ol” is a carbazole derivative . Carbazole derivatives are extremely versatile molecules that have found applications in both science materials and the pharmaceutical industry . They possess a diversity of biological activities and could be used as anticancer, antimicrobial, anti-inflammatory, antioxidant, antiepileptic, antihistamine, antidiarrheal, analgesic, antidiabetic, and neuroprotective agents .

Synthesis Analysis

The synthesis of “5,8-Dimethyl-9h-carbazol-3-ol” involves a hydroxydeboronation reaction . N-Protected carbazol-3-yl-boronic acid derivatives have been efficiently hydroxydeboronated under mild conditions by employing hydrogen peroxide . This method allows to easily obtain 3-hydroxycarbazoles as precursors of new analogs of the anticancer agent 9-hydroxyellipticine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5,8-Dimethyl-9h-carbazol-3-ol” include a hydroxydeboronation reaction . This reaction involves the use of hydrogen peroxide to efficiently hydroxydeboronate N-Protected carbazol-3-yl-boronic acid derivatives .科学研究应用

抗 HIV 活性

5,8-二甲基-9h-咔唑-3-醇作为咔唑衍生物的一部分,在 HIV 治疗研究中显示出潜力。一项关于氯代-1,4-二甲基-9H-咔唑的研究表明,这些化合物,特别是硝基衍生物,显示出有希望的抗 HIV 特性。这表明咔唑衍生物(包括 5,8-二甲基-9h-咔唑-3-醇)在开发新型抗 HIV 药物中具有潜力 (Saturnino et al., 2018)。

抗菌活性

咔唑衍生物(包括 5,8-二甲基-9h-咔唑-3-醇)因其抗菌特性而受到研究。一项研究合成了各种 9H-咔唑衍生物并测试了它们作为抗菌剂。这项研究表明咔唑化合物在开发新型抗菌药物中的作用 (Salih et al., 2016)。

抗肿瘤活性

对咔唑衍生物(包括 5,8-二甲基-9h-咔唑-3-醇)的研究表明它们在癌症治疗中的潜力。研究探索了各种咔唑化合物的合成和评估,突出了它们对癌细胞的细胞毒性作用和作为抗肿瘤剂的潜力 (Jasztold-Howorko et al., 1994)。

在有机发光二极管 (OLED) 中的应用

咔唑化合物,如 5,8-二甲基-9h-咔唑-3-醇,也因其在 OLED 中的应用而受到研究。研究重点是开发可以作为 OLED 中三重态发射体的宿主的咔唑基化合物,从而提高器件的性能和效率 (Brunner et al., 2004)。

生物转化和环境应用

对咔唑衍生物(包括 5,8-二甲基-9h-咔唑-3-醇)的生物转化的研究已经进行。这些研究对于了解这些化合物的环境影响和降解途径至关重要,这些化合物在工业和制药中都有广泛的应用 (Waldau et al., 2009)。

作用机制

Carbazole derivatives, such as “5,8-Dimethyl-9h-carbazol-3-ol”, have been shown to possess a diversity of biological activities . Some of these derivatives have been found to inhibit essential DNA-dependent enzymes, namely topoisomerases I and II . In addition, some carbazole derivatives have been found to downregulate STAT proteins, mostly STAT-3, also affecting interleukins and i-NOS production .

未来方向

Carbazole derivatives, including “5,8-Dimethyl-9h-carbazol-3-ol”, have shown promise in various fields, particularly in the pharmaceutical industry . They have been found to possess a diversity of biological activities, suggesting their potential use in the treatment of various diseases . Future research could focus on further exploring the biological activities of these compounds and developing them into efficient and safe drugs .

属性

IUPAC Name |

5,8-dimethyl-9H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-8-3-4-9(2)14-13(8)11-7-10(16)5-6-12(11)15-14/h3-7,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERYKPVBQQUNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3)O)NC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220188 | |

| Record name | 6-Hydroxy-1,4-dimethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dimethyl-9h-carbazol-3-ol | |

CAS RN |

69902-43-8 | |

| Record name | 6-Hydroxy-1,4-dimethylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069902438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1,4-dimethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)

![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)